molecular formula C13H15N3O2 B10851703 2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide

2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide

Cat. No.: B10851703
M. Wt: 245.28 g/mol
InChI Key: ITHLBMBCVIAAIX-UHFFFAOYSA-N
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Description

2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide is a compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both acetylamino and cyano groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamide derivatives typically involves large-scale reactions using similar methods as described above. The choice of reaction conditions and reagents may vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness.

Mechanism of Action

The mechanism of action of 2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acetylamino group can undergo nucleophilic substitution, while the cyano group can participate in condensation reactions. These reactions enable the compound to form complex heterocyclic structures, which can interact with biological targets and pathways .

Comparison with Similar Compounds

2-Acetylamino-N-cyanomethyl-3-phenyl-propionamide can be compared with other cyanoacetamide derivatives, such as:

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-acetamido-N-(cyanomethyl)-3-phenylpropanamide

InChI

InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17)

InChI Key

ITHLBMBCVIAAIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N

Origin of Product

United States

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